molecular formula C19H18ClN3O4S B11409454 N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B11409454
M. Wt: 419.9 g/mol
InChI Key: DOCUPHGFPKIUCH-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various functional groups are introduced through substitution reactions.

    Introduction of the Benzyl Group: Benzylation of the pyrimidine core using benzyl halides under basic conditions.

    Chlorination: Introduction of the chlorine atom at the 5-position using chlorinating agents like thionyl chloride.

    Sulfonylation: Addition of the ethylsulfonyl group using ethylsulfonyl chloride in the presence of a base.

    Furan-2-ylmethyl Group Addition: Coupling of the furan-2-ylmethyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Nucleophilic substitution reactions at the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products Formed

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: Amino derivatives of the pyrimidine core.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloro-2-(methylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
  • N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

Uniqueness

  • Structural Differences : The presence of the ethylsulfonyl group and the furan-2-ylmethyl group distinguishes it from other similar compounds.
  • Biological Activity : Unique biological activities due to the specific functional groups present in the molecule.

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-ethylsulfonyl-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H18ClN3O4S/c1-2-28(25,26)19-21-11-16(20)17(22-19)18(24)23(13-15-9-6-10-27-15)12-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3

InChI Key

DOCUPHGFPKIUCH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CO3)Cl

Origin of Product

United States

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